Bucrilate

Vue d'ensemble

Description

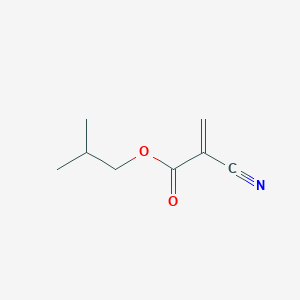

Bucrylate, également connu sous le nom d'isobutyl cyanoacrylate, est un adhésif tissulaire liquide largement utilisé dans les procédures médicales. C'est un monomère liquide bactéricide qui polymérise rapidement en présence de petites quantités d'humidité pour former un adhésif solide. Cette propriété le rend particulièrement utile pour fermer les incisions et les lacérations sans avoir besoin de sutures, ainsi que pour renforcer les sutures .

Préparation Methods

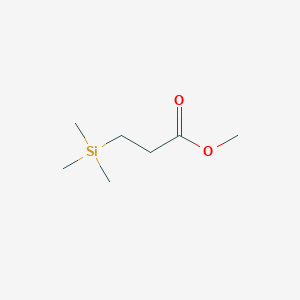

Bucrylate est synthétisé par estérification de l'acide cyanoacrylique avec de l'alcool isobutylique. La réaction implique généralement l'utilisation d'un catalyseur acide et est effectuée dans des conditions de température contrôlées pour garantir la formation de l'ester souhaité. Les méthodes de production industrielle impliquent souvent des procédés d'estérification à grande échelle suivis d'étapes de purification pour obtenir du bucrylate de haute pureté .

Chemical Reactions Analysis

Bucrylate subit diverses réactions chimiques, notamment la polymérisation, l'hydrolyse et la dégradation. En présence d'humidité, le bucrylate polymérise rapidement pour former une liaison adhésive solide. Il peut également subir une hydrolyse, conduisant à la formation d'acide cyanoacrylique et d'alcool isobutylique. Les réactifs couramment utilisés dans ces réactions comprennent l'eau et les catalyseurs acides. Les principaux produits formés à partir de ces réactions sont les polymères et les produits d'hydrolyse .

Scientific Research Applications

Bucrylate a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est utilisé comme adhésif tissulaire pour l'embolisation transcathéter dans les interventions radiologiques et endoscopiques pour occlure les vaisseaux et arrêter les saignements. Bucrylate est également utilisé dans les procédures dentaires pour obtenir l'hémostase et favoriser la guérison dans les sites d'extraction des dents. De plus, il est utilisé dans le traitement de la varicocèle par embolisation transcathéter, offrant une alternative non chirurgicale aux méthodes chirurgicales traditionnelles .

Mechanism of Action

Le mécanisme d'action du bucrylate implique sa polymérisation rapide en présence d'humidité, formant une liaison adhésive solide. Ce processus de polymérisation est initié par la présence d'eau, qui agit comme un catalyseur. Le polymère résultant forme une liaison stable et durable qui peut efficacement fermer les plaies et occlure les vaisseaux sanguins. Les propriétés bactéricides du bucrylate renforcent encore son efficacité dans les applications médicales en réduisant le risque d'infection .

Comparison with Similar Compounds

Bucrylate est similaire à d'autres composés cyanoacrylates, tels que le butyl cyanoacrylate et l'éthyl cyanoacrylate. bucrylate est unique dans son utilisation spécifique en tant qu'adhésif tissulaire pour les applications médicales. Comparé au butyl cyanoacrylate, le bucrylate a un taux de polymérisation plus rapide et forme une liaison adhésive plus solide. L'éthyl cyanoacrylate, en revanche, est couramment utilisé dans les applications industrielles comme adhésif à action rapide. Les propriétés uniques du bucrylate le rendent particulièrement adapté aux procédures médicales nécessitant une adhésion forte et rapide .

Similar Compounds

- Butyl cyanoacrylate

- Ethyl cyanoacrylate

- Methyl cyanoacrylate

- Octyl cyanoacrylate

La combinaison unique du bucrylate de polymérisation rapide, de propriétés adhésives solides et d'effets bactéricides en fait un composé précieux dans diverses applications scientifiques et médicales.

Applications De Recherche Scientifique

Bucrylate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as a tissue adhesive for transcatheter embolization in radiological and endoscopic interventions to occlude vessels and stop bleedings. Bucrylate is also employed in dental procedures to achieve hemostasis and promote healing in tooth extraction sites. Additionally, it is used in the treatment of varicocele through transcatheter embolization, providing a non-surgical alternative to traditional surgical methods .

Méthodes De Préparation

Bucrylate is synthesized through the esterification of cyanoacrylic acid with isobutyl alcohol. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods often involve large-scale esterification processes followed by purification steps to obtain high-purity bucrylate .

Analyse Des Réactions Chimiques

Bucrylate undergoes various chemical reactions, including polymerization, hydrolysis, and degradation. In the presence of moisture, bucrylate rapidly polymerizes to form a strong adhesive bond. It can also undergo hydrolysis, leading to the formation of cyanoacrylic acid and isobutyl alcohol. Common reagents used in these reactions include water and acid catalysts. The major products formed from these reactions are polymers and the hydrolysis products .

Mécanisme D'action

The mechanism of action of bucrylate involves its rapid polymerization in the presence of moisture, forming a strong adhesive bond. This polymerization process is initiated by the presence of water, which acts as a catalyst. The resulting polymer forms a stable and durable bond that can effectively close wounds and occlude blood vessels. Bucrylate’s bactericidal properties further enhance its effectiveness in medical applications by reducing the risk of infection .

Comparaison Avec Des Composés Similaires

Bucrylate is similar to other cyanoacrylate compounds, such as butyl cyanoacrylate and ethyl cyanoacrylate. bucrylate is unique in its specific use as a tissue adhesive for medical applications. Compared to butyl cyanoacrylate, bucrylate has a faster polymerization rate and forms a stronger adhesive bond. Ethyl cyanoacrylate, on the other hand, is commonly used in industrial applications as a fast-acting adhesive. The unique properties of bucrylate make it particularly suitable for medical procedures requiring strong and rapid adhesion .

Similar Compounds

- Butyl cyanoacrylate

- Ethyl cyanoacrylate

- Methyl cyanoacrylate

- Octyl cyanoacrylate

Bucrylate’s unique combination of rapid polymerization, strong adhesive properties, and bactericidal effects make it a valuable compound in various scientific and medical applications.

Propriétés

IUPAC Name |

2-methylpropyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-11-8(10)7(3)4-9/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWOVIRDHQJFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26809-38-1 | |

| Record name | Poly(isobutyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1061447 | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-55-2, 26809-38-1 | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyisobutyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026809381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV1F859Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

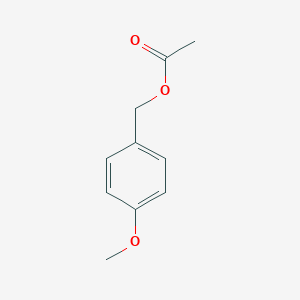

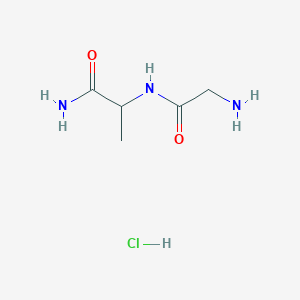

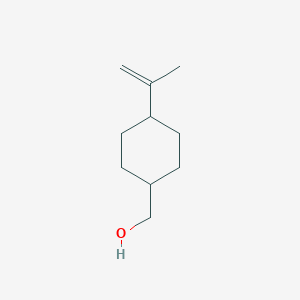

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)